molecular formula C16H15N3O3S B3930320 2-methyl-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

2-methyl-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3930320
M. Wt: 329.4 g/mol
InChI Key: IUSNWRYQNRNRBD-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique chemical structure and potential biological activities.

Chemical Reactions Analysis

2-methyl-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-methyl-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide can be compared with other thiourea derivatives such as:

    2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: This compound has a similar structure but with a pyridine ring instead of a nitrophenyl group.

    N-(2-methyl-4-nitrophenyl)benzamide: This compound lacks the thiourea moiety but retains the nitrophenyl group.

Properties

IUPAC Name

2-methyl-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-5-3-4-6-13(10)15(20)18-16(23)17-14-8-7-12(19(21)22)9-11(14)2/h3-9H,1-2H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSNWRYQNRNRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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